
4-Demethyl Daunomycinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Demethyl Daunomycinone is a metabolite of Daunorubicin, an anthracycline antibiotic used in cancer treatment. This compound is found in liver microsomes and has a molecular formula of C20H16O8 with a molecular weight of 384.34 . It is known for its role in the metabolic pathway of Daunorubicin, contributing to its pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-Demethyl Daunomycinone involves protecting the 13-keto group of the compound, followed by sulfonylation of the 4-hydroxy group . This process is crucial for obtaining the desired compound with high purity and yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques such as protection-deprotection strategies and selective functional group transformations.
化学反応の分析
Types of Reactions: 4-Demethyl Daunomycinone undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
4-Demethyl Daunomycinone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolic pathways of anthracyclines.
Biology: Investigated for its role in cellular metabolism and its effects on various biological processes.
Medicine: Studied for its potential therapeutic effects and its role in the metabolism of Daunorubicin, contributing to its anticancer properties.
Industry: Utilized in the development of new pharmaceutical compounds and as a precursor in the synthesis of other anthracycline derivatives.
作用機序
The mechanism of action of 4-Demethyl Daunomycinone involves its interaction with DNA . It intercalates into the DNA strands, disrupting the replication and transcription processes. This action is similar to that of Daunorubicin, leading to the inhibition of cancer cell proliferation. The compound targets topoisomerase II, an enzyme crucial for DNA replication, thereby inducing apoptosis in cancer cells.
類似化合物との比較
4-Demethyl Daunomycinone is unique compared to other similar compounds due to its specific structural features and metabolic role . Some similar compounds include:
Daunorubicin: The parent compound from which this compound is derived.
Doxorubicin: Another anthracycline antibiotic with similar anticancer properties.
Epirubicin: A derivative of Daunorubicin with a different stereochemistry, leading to distinct pharmacological effects.
Idarubicin: A synthetic analog of Daunorubicin with enhanced efficacy and reduced cardiotoxicity.
These compounds share a common anthracycline structure but differ in their specific functional groups and pharmacological profiles, highlighting the uniqueness of this compound.
特性
分子式 |
C20H16O8 |
|---|---|
分子量 |
384.3 g/mol |
IUPAC名 |
(9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11?,20-/m0/s1 |
InChIキー |
XYDJGVROLWFENK-XRDRKEPISA-N |
異性体SMILES |
CC(=O)[C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
正規SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



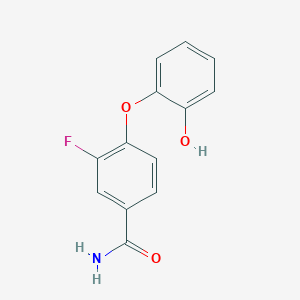
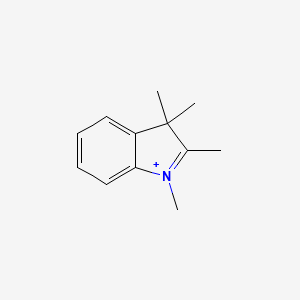

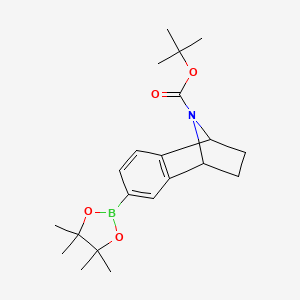




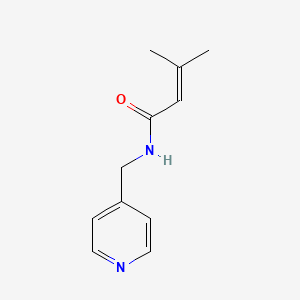

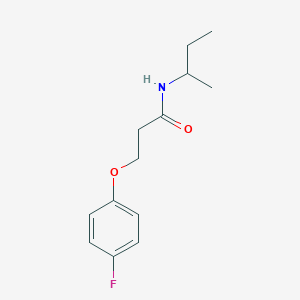

![n-Cyclohexylbenzo[d]thiazole-6-carboxamide](/img/structure/B14903865.png)
